The synthesis of (1-ethyl-1H-indol-3-yl)(piperidino)methanone typically involves several key steps:
The molecular structure of (1-ethyl-1H-indol-3-yl)(piperidino)methanone can be analyzed using various techniques:
(1-ethyl-1H-indol-3-yl)(piperidino)methanone can undergo various chemical reactions:
The mechanism of action for (1-ethyl-1H-indol-3-yl)(piperidino)methanone primarily involves its interaction with cellular components:
The compound has been shown to interact with tubulin, inhibiting its polymerization. This action disrupts mitotic spindle assembly during cell division.
The inhibition of tubulin polymerization affects critical cellular processes, leading to cell cycle arrest and potential apoptosis in rapidly dividing cells.
Binding studies indicate a high binding affinity, with reported binding energy significantly greater than standard chemotherapeutics like combretastatin A4.
The physical and chemical properties of (1-ethyl-1H-indol-3-yl)(piperidino)methanone include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 256.34 g/mol |
Melting Point | Not extensively documented |
(1-ethyl-1H-indol-3-yl)(piperidino)methanone has several scientific applications:
The development of indole-based SCRAs originated from pharmaceutical research into non-opioid analgesics. In the 1980s, pravadoline (an aminoalkylindole or AAI) was initially designed by the Sterling Research Group as a cyclooxygenase inhibitor but serendipitously found to exert antinociceptive effects via CB1 receptor activation—a discovery that redirected synthetic efforts toward cannabimimetic indoles [1]. By the mid-2000s, novel AAI analogs like JWH-018 emerged as recreational substances marketed as "Spice" or "K2." These products circumvented regulatory frameworks by labeling plant material sprayed with synthetic indoles as "herbal incense" not for human consumption, accelerating their global proliferation [4]. The structural flexibility of indole scaffolds enabled rapid iterations to bypass legal controls, establishing synthetic cannabinoids as a persistent class of designer drugs.
The pharmacological optimization of indole-based SCRAs involved systematic modifications to three key regions:
Table 2: Structural Progression of Key Indole SCRAs
Generation | Representative Compound | N1 Substituent | C3 Group | Molecular Weight |
---|---|---|---|---|
1st | JWH-073 | n-Pentyl | 1-Naphthoyl | 327.4 g/mol |
1st | JWH-071 | Ethyl | 1-Naphthoyl | 299.4 g/mol |
Target | (1-ethyl-1H-indol-3-yl)(piperidino)methanone | Ethyl | Piperidinylketone | 242.3 g/mol |
This compound belongs to the early indole-derived SCRAs, characterized by:
Table 3: Classification Relative to Major SCRA Families
SCRA Class | Prototype Compound | Target Compound's Divergence |
---|---|---|
Classical Cannabinoids | HU-210 | Non-steroidal indole core |
Naphthoylindoles | JWH-018 | Piperidine vs. naphthyl at C3 |
Valinamide/Indazoles | ADB-PINACA | Absence of aminoamide linker; ethyl at N1 |
Concluding Remarks
(1-ethyl-1H-indol-3-yl)(piperidino)methanone exemplifies the strategic modularity of indole SCRAs, where piperidine incorporation represents an innovation to modulate receptor kinetics while evading structural alerts in drug legislation. Its design reflects the broader trajectory of SCRA development—pharmaceutical origins, structural diversification for enhanced potency, and eventual adaptation into unregulated psychoactive products [1] [4]. Future research should prioritize crystallographic studies to elucidate its binding mode within CB1 receptors.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7